molecular formula C19H19N7O2S B10833294 Diamidothiazole derivative 1

Diamidothiazole derivative 1

Cat. No.: B10833294
M. Wt: 409.5 g/mol
InChI Key: VFDWSNCXADMJQH-UHFFFAOYSA-N
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Description

Diamidothiazole derivative 1 is a compound belonging to the class of thiazole derivatives, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diamidothiazole derivative 1 typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiazole ring. The general reaction scheme is as follows:

  • Thiosemicarbazide reacts with α-haloketone in the presence of a base (e.g., sodium hydroxide) to form thiosemicarbazone.
  • The thiosemicarbazone undergoes cyclization to form the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Diamidothiazole derivative 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., sodium borohydride) are commonly used.

    Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while nucleophilic substitution can be facilitated by strong nucleophiles like sodium azide.

Major Products:

  • Oxidation products include sulfoxides and sulfones.
  • Reduction products include dihydrothiazole derivatives.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

Diamidothiazole derivative 1 has a wide range of scientific research applications:

Mechanism of Action

Diamidothiazole derivative 1 can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial agent used to treat bacterial infections.

    Tiazofurin: An anticancer agent with a different mechanism of action.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Uniqueness: this compound is unique due to its dual amide functional groups, which enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Comparison with Similar Compounds

  • Sulfathiazole
  • Tiazofurin
  • Ritonavir

Properties

Molecular Formula

C19H19N7O2S

Molecular Weight

409.5 g/mol

IUPAC Name

2-N-(4-piperazin-1-ylpyridin-3-yl)-4-N-pyridin-3-yl-1,3-thiazole-2,4-dicarboxamide

InChI

InChI=1S/C19H19N7O2S/c27-17(23-13-2-1-4-21-10-13)15-12-29-19(25-15)18(28)24-14-11-22-5-3-16(14)26-8-6-20-7-9-26/h1-5,10-12,20H,6-9H2,(H,23,27)(H,24,28)

InChI Key

VFDWSNCXADMJQH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=NC=C2)NC(=O)C3=NC(=CS3)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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